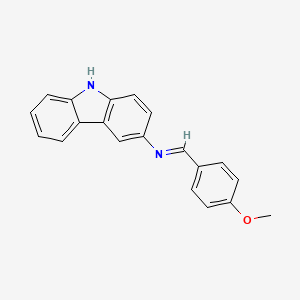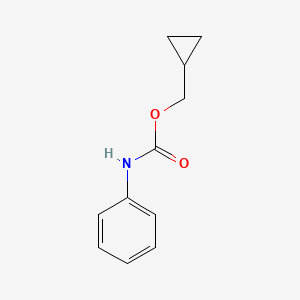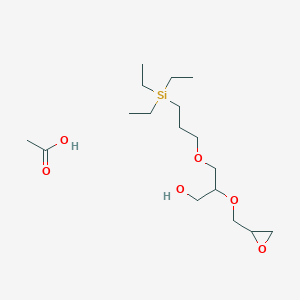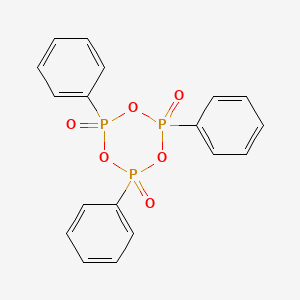
3-(4-Methylphenyl)-6-nitro-2H-1,2,4-benzoxadiazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Methylphenyl)-6-nitro-2H-1,2,4-benzoxadiazine is an organic compound belonging to the class of benzoxadiazines This compound is characterized by the presence of a benzoxadiazine ring substituted with a 4-methylphenyl group and a nitro group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylphenyl)-6-nitro-2H-1,2,4-benzoxadiazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylphenylhydrazine with 2-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the desired benzoxadiazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Methylphenyl)-6-nitro-2H-1,2,4-benzoxadiazine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The benzoxadiazine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted benzoxadiazines.
Wissenschaftliche Forschungsanwendungen
3-(4-Methylphenyl)-6-nitro-2H-1,2,4-benzoxadiazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical sensors.
Wirkmechanismus
The mechanism of action of 3-(4-Methylphenyl)-6-nitro-2H-1,2,4-benzoxadiazine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the modulation of various biochemical pathways, resulting in the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(4-Methylphenyl)-2H-1,2,4-benzoxadiazine: Lacks the nitro group, leading to different chemical properties.
6-Nitro-2H-1,2,4-benzoxadiazine: Lacks the 4-methylphenyl group, affecting its reactivity and applications.
Uniqueness
3-(4-Methylphenyl)-6-nitro-2H-1,2,4-benzoxadiazine is unique due to the presence of both the 4-methylphenyl and nitro groups, which confer distinct chemical properties and potential applications. The combination of these substituents enhances its reactivity and makes it a valuable compound for various scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
54367-82-7 |
|---|---|
Molekularformel |
C14H11N3O3 |
Molekulargewicht |
269.25 g/mol |
IUPAC-Name |
3-(4-methylphenyl)-6-nitro-2H-1,2,4-benzoxadiazine |
InChI |
InChI=1S/C14H11N3O3/c1-9-2-4-10(5-3-9)14-15-12-8-11(17(18)19)6-7-13(12)20-16-14/h2-8H,1H3,(H,15,16) |
InChI-Schlüssel |
SCAJNSWCBZMSCN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)[N+](=O)[O-])ON2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2,2'-[Dodecane-1,12-diylbis(oxy)]bis(oxane)](/img/structure/B14628091.png)



![2-{[(1-Ethyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-5-nitro-1,3-thiazole](/img/structure/B14628122.png)





![Dimethyl(phenyl)[(trimethylsilyl)methylidene]-lambda~5~-phosphane](/img/structure/B14628148.png)
